molecular formula C7H13NO B3069211 2H-Azepin-2-one, hexahydro-3-methyl- CAS No. 2073-32-7

2H-Azepin-2-one, hexahydro-3-methyl-

Cat. No. B3069211
CAS RN: 2073-32-7
M. Wt: 127.18 g/mol
InChI Key: FGSUUFDRDVJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04518602

Procedure details

1.6M n-butyllithium-hexane solution (28.9 ml, 46.2 mmole) was added dropwise to a solution of diisopropylamine (6.5 ml, 46.4 mmole) in tetrahydrofuran (50 ml) at -60° C. under an argon atmosphere, with stirring. 10 minutes later, a solution of caprolactone (5.0 g, 43.8 mmole) in tetrahydrofuran (10 ml) was added dropwise to the solution. After the reaction was allowed to proceed for 20 minutes under the same reaction conditions, a solution of methyl iodide (7.5 g, 52.8 mmole) in hexamethylphosphormaide (9.2 ml) was added gradually to the reaction solution, and stirring was continued for 1 hour after the dropwise addition while maintaining the reaction mixture at -40° to -45° C. Saturated aqueous ammonium chloride solution (20 ml) was added to the reaction solution to terminate the reaction, and water (100 ml) was added to the mixture, followed by extraction of the product with ethyl acetate. The organic layer was washed with water, dried and concentrated. The residue was chromatographed on a column of silica gel, and development with isopropyl ether yielded 2-methylcaprolactam (3.7 g, 66%) [NMR (δ value): 1.18 (3H, d, 6 Hz), 2.5-2.9 (1H,m), 4.18-4.34 (2H,m)].
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[C:8]1(=O)[O:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.CI.[Cl-].[NH4+:19]>O1CCCC1>[CH3:1][CH:12]1[CH2:11][CH2:10][CH2:9][CH2:8][NH:19][C:13]1=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to proceed for 20 minutes under the same reaction conditions
Duration
20 min
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
after the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture at -40° to -45° C
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction, and water (100 ml)
ADDITION
Type
ADDITION
Details
was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the product with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel, and development with isopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1C(=O)NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.